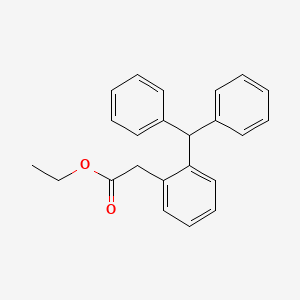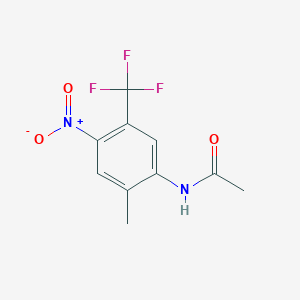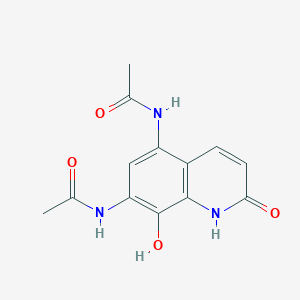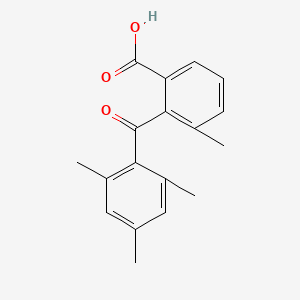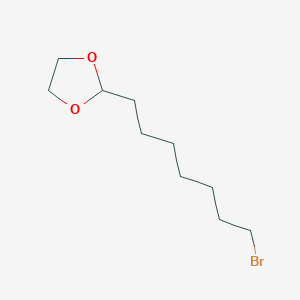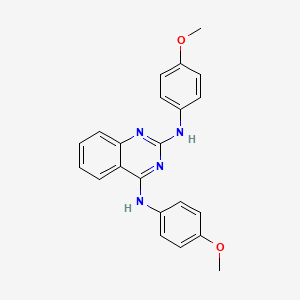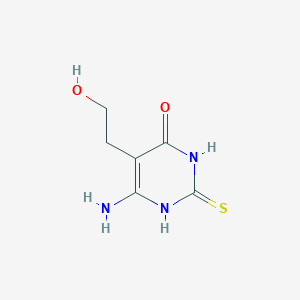![molecular formula C11H20O3 B13989870 (8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B13989870.png)
(8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol is a chemical compound with a unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and a decane ring, with an ethyl group and a methanol group attached to the spiro center. The presence of these functional groups and the spirocyclic structure makes this compound interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol typically involves the formation of the spirocyclic structure followed by the introduction of the ethyl and methanol groups. One common method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with ethylmagnesium bromide to introduce the ethyl group. This is followed by reduction with sodium borohydride to convert the ketone to the corresponding alcohol, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products
Oxidation: Formation of (8-Ethyl-1,4-dioxaspiro[4.5]decan-8-one).
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halide derivatives such as (8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)chloride.
科学研究应用
(8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with unique physical and chemical properties.
作用机制
The mechanism of action of (8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure can enhance the compound’s binding affinity and selectivity for its molecular targets, contributing to its bioactivity.
相似化合物的比较
Similar Compounds
(8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
1,4-Dioxaspiro[4.5]decan-8-one: Lacks the methanol group and has a ketone instead.
1,4-Dioxaspiro[4.5]decan-8-yl acetate: Contains an acetate group instead of a methanol group.
Uniqueness
(8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol is unique due to the presence of both an ethyl group and a methanol group at the spiro center. This combination of functional groups can influence the compound’s reactivity and interactions with other molecules, making it distinct from its similar counterparts.
属性
分子式 |
C11H20O3 |
|---|---|
分子量 |
200.27 g/mol |
IUPAC 名称 |
(8-ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol |
InChI |
InChI=1S/C11H20O3/c1-2-10(9-12)3-5-11(6-4-10)13-7-8-14-11/h12H,2-9H2,1H3 |
InChI 键 |
DHRFLSGJPWNZPU-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCC2(CC1)OCCO2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


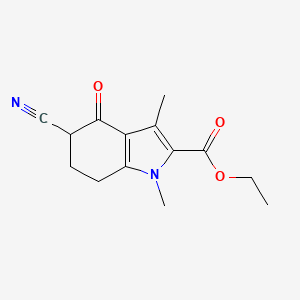
![1-cyclohexyl-4-methyl-6-oxo-7H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13989789.png)
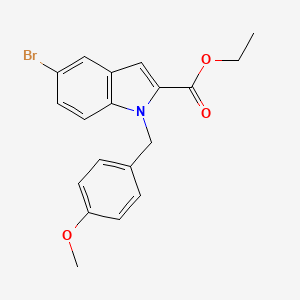
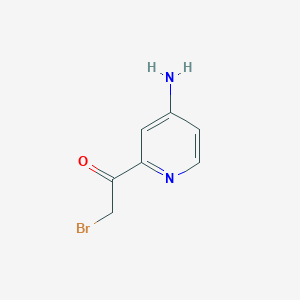
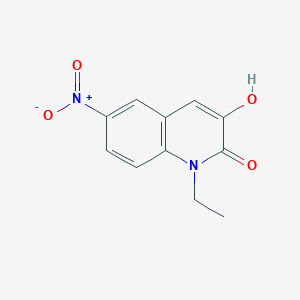
![9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol](/img/structure/B13989826.png)
![Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate](/img/structure/B13989833.png)
